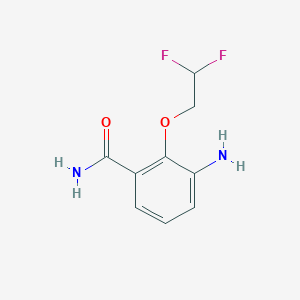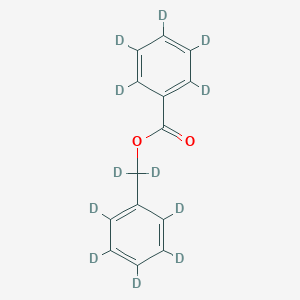![molecular formula C14H11BrClN3O B1381543 3-Bromo-4-chloro-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine CAS No. 1854056-69-1](/img/structure/B1381543.png)
3-Bromo-4-chloro-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine
Descripción general
Descripción
3-Bromo-4-chloro-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine is a complex organic compound. It contains a pyrazolo[3,4-b]pyridine core, which is a type of six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . This compound also has a bromo and chloro substituent, as well as a 4-methoxyphenylmethyl group .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For instance, substituted pyridines with diverse functional groups can be synthesized via the remodeling of (aza)indole/benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrazolo[3,4-b]pyridine core with a bromo and chloro substituent, and a 4-methoxyphenylmethyl group . The exact molecular formula is C14H11BrClN3O .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of multiple functional groups. The pyrazolo[3,4-b]pyridine core can participate in various reactions, and the bromo, chloro, and methoxyphenylmethyl groups can also react under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. The molecular weight of this compound is 352.61 g/mol .Aplicaciones Científicas De Investigación
Hydrogen Bonding and Molecular Structure
- The compound 3-Bromo-4-chloro-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine and its derivatives have been studied for their molecular structures, specifically examining hydrogen bonding patterns. For example, the hydrogen-bonded dimer formation in related pyrazolo[3,4-b]pyridine derivatives has been observed, demonstrating unique conformational characteristics and molecular aggregations in compounds like 6-(4-bromophenyl)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine (Quiroga et al., 2010).
Corrosion Inhibition
- Pyrazolopyridine derivatives, similar to the compound , have been investigated as potential corrosion inhibitors for mild steel in acidic environments. Ultrasound-assisted synthesis of these compounds has shown effectiveness in protecting metal surfaces (Dandia et al., 2013).
Synthesis of Polyheterocyclic Ring Systems
- The compound has been used as a precursor for constructing new polyheterocyclic ring systems, contributing to the development of various derivatives with potential biological applications, such as antibacterial properties (Abdel‐Latif et al., 2019).
Optical and Electronic Applications
- Research into pyrazolo[3,4-b]pyridine derivatives has extended into the field of optical and electronic materials. Studies have explored their thermal stability, crystal structures, and potential for use in devices like photovoltaic cells, highlighting the versatility of these compounds in various technological applications (El-Menyawy et al., 2019).
Synthesis Methods and Characterization
- Innovative synthesis methods such as ultrasound-promoted synthesis have been applied to create fused polycyclic pyrazolo[3,4-b]pyridines, demonstrating efficient and high-yield production techniques. Such advancements are crucial for the practical application and large-scale production of these compounds (Nikpassand et al., 2010).
Anticancer and Antimicrobial Properties
- Derivatives of pyrazolo[3,4-b]pyridine, including those with structural similarities to 3-Bromo-4-chloro-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine, have been evaluated for their potential as anticancer and antimicrobial agents. This research highlights the promising biological activity and therapeutic applications of these compounds (Stepanenko et al., 2011).
Direcciones Futuras
Propiedades
IUPAC Name |
3-bromo-4-chloro-1-[(4-methoxyphenyl)methyl]pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClN3O/c1-20-10-4-2-9(3-5-10)8-19-14-12(13(15)18-19)11(16)6-7-17-14/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKTCBYGXTUXLRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=NC=CC(=C3C(=N2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-chloro-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



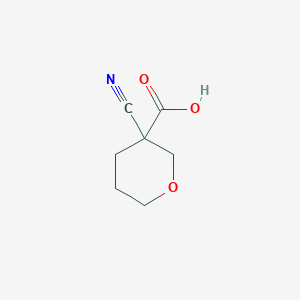
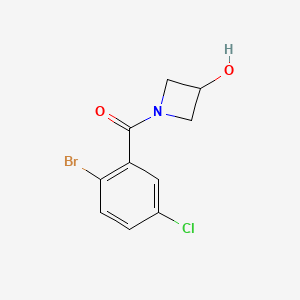


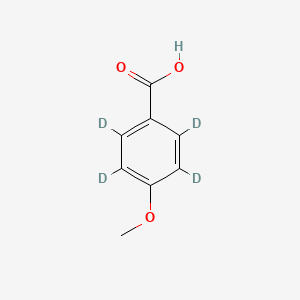
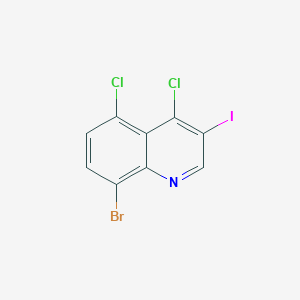
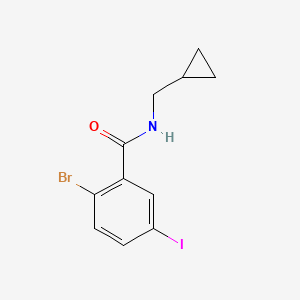

![3-[(Dimethylamino)methyl]furan-2-carboxylic acid hydrochloride](/img/structure/B1381473.png)
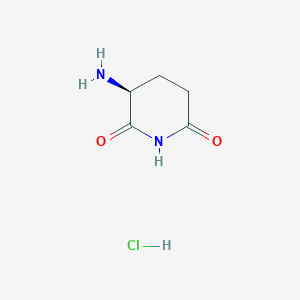
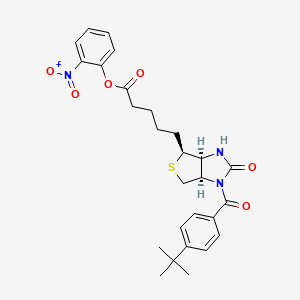
![3-Bromo-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1381478.png)
